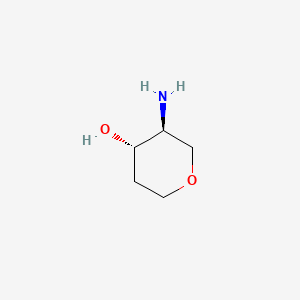

(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

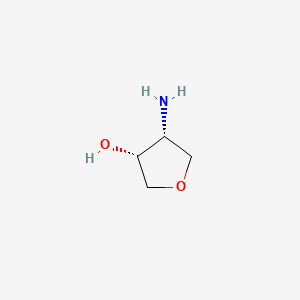

“(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran” is a chemical compound with the molecular formula C5H11NO2 . It is also known as "(3S,4S)-3-Aminotetrahydro-2H-pyran-4-ol" . The compound is a solid at room temperature and should be stored in a refrigerator .

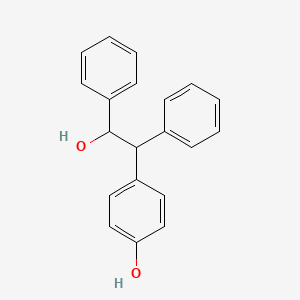

Molecular Structure Analysis

The molecular structure of “(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran” consists of a six-membered ring with an amino group and a hydroxyl group attached . The compound has a molecular weight of 117.15 g/mol .Physical And Chemical Properties Analysis

“(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran” is a solid at room temperature . It has a molecular weight of 117.15 g/mol . The compound is stable under normal conditions but should be stored in a refrigerator .Scientific Research Applications

- Application : Researchers have investigated its potential as an enzyme inhibitor. For instance, (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid (a derivative of compound 1) was found to be a potent inactivator of γ-aminobutyric acid aminotransferase (GABA-AT) through an enamine mechanism . Further studies could explore its effects on other enzymes.

- Application : Inactivation of OAT inhibits HCC growth. Although (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid (5) showed less inactivation efficiency against human OAT than GABA-AT, it remains an interesting candidate for further investigation .

Enzyme Inhibition

Anticancer Properties

Safety and Hazards

“(3S,4S)-3-Amino-4-hydroxy-tetrahydropyran” is classified as an irritant . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name |

(3S,4S)-3-aminooxan-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCSFTQJADYIQH-WHFBIAKZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]([C@H]1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1240390-32-2, 1309081-45-5 |

Source

|

| Record name | (3S,4S)-3-Aminotetrahydro-2H-pyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240390-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | threo-Pentitol, 2-amino-1,5-anhydro-2,4-dideoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309081-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.